molecular formula C15H16N2OS B2642057 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide CAS No. 1797892-02-4

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide

Cat. No.: B2642057
CAS No.: 1797892-02-4
M. Wt: 272.37
InChI Key: GKXUBKOILIDWTP-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to exhibit a wide range of biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions is complex and depends on the specific structure and functional groups of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific derivative and the type of cells involved .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Comparison with Similar Compounds

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of the thiazole ring with the cyclobutanecarboxamide group, which may confer distinct biological and chemical properties .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties based on available literature and research findings.

Structural Characteristics

The molecular formula for this compound is C13H14N2SC_{13}H_{14}N_2S. The compound features a thiazole ring, which is known for contributing to various biological activities. The presence of the cyclobutane moiety may also influence its pharmacological properties.

Synthesis

The synthesis of thiazole derivatives, including this compound, often involves reactions such as condensation and cyclization. For instance, recent methods have highlighted the use of environmentally friendly catalysts to achieve high yields in the synthesis of benzothiazole derivatives, which may be applicable to compounds like this compound .

Antimicrobial Properties

Thiazole derivatives are widely studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial strains. For example, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiazole-based compounds has been documented in several studies. These compounds are believed to act through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines, though detailed mechanisms remain to be elucidated .

Neuroprotective Effects

Some thiazole derivatives have been reported to possess neuroprotective properties. They may exert protective effects against oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases. The specific neuroprotective mechanisms of this compound warrant further investigation .

Case Studies

  • Antimicrobial Activity : A comparative study on various thiazole derivatives revealed that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against tested bacterial strains .
  • Anticancer Screening : In vitro studies on cancer cell lines demonstrated that certain thiazole derivatives could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC 10–50 µg/mL
Anticancer70% cell viability reduction at 50 µM
NeuroprotectiveReduced oxidative stress

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-16-14(9-19-10)12-7-2-3-8-13(12)17-15(18)11-5-4-6-11/h2-3,7-9,11H,4-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUBKOILIDWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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